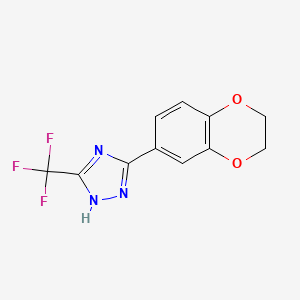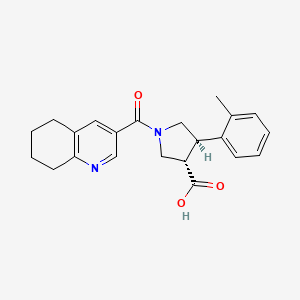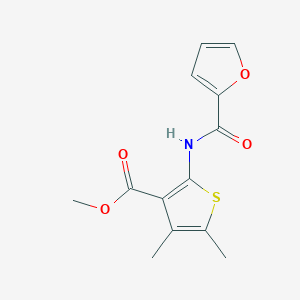![molecular formula C17H21N5O B5560471 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functionalization reactions. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporates a thiazolo[3,2-a]benzimidazole moiety through reactions with amino-pyrazole or amino-triazole derivatives, demonstrating the complexity and versatility of synthetic routes for such compounds (Abdel‐Aziz et al., 2008).
Molecular Structure Analysis
Molecular structure analysis often involves computational and spectroscopic methods to determine the conformation, bonding, and overall structure of compounds. The crystal structure analysis can provide insights into the compound's molecular geometry, intermolecular interactions, and stability. For instance, the synthesis and crystal structure determination of similar pyrazolo[1,5-a]pyrimidine derivatives have revealed distinct molecular interactions and structural features critical for their biological activity (Liu et al., 2016).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present and the reaction conditions. The reactivity is often influenced by the presence of electron-donating or withdrawing groups, the compound's steric hindrance, and the solvent's polarity. The synthesis and biological evaluation of pyrazolopyrimidine derivatives as anticancer agents illustrate the chemical versatility and potential for targeted chemical modifications to achieve desired biological activities (Rahmouni et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Potential
Research on pyrazolopyrimidine derivatives, including compounds similar to N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide, has shown promising results in the field of anticancer and anti-inflammatory treatments. A study by Rahmouni et al. (2016) synthesized a series of these compounds and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, which are significant for cancer and inflammation therapy (Rahmouni et al., 2016).
DNA Binding Properties
The pyrrole−imidazole polyamides, closely related to N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide, have been found to exhibit specific DNA binding properties. Swalley et al. (1996) reported the use of these polyamides for recognizing core sequences in the minor groove of double-stranded DNA. This has implications for gene regulation and potential therapeutic applications (Swalley et al., 1996).
Antituberculosis Activity
Compounds structurally similar to N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide have shown significant activity against various tuberculosis strains. Moraski et al. (2011) synthesized a series of these compounds and evaluated their efficacy against multi- and extensive drug-resistant tuberculosis strains. Their findings highlight the potential of these compounds in treating drug-resistant forms of tuberculosis (Moraski et al., 2011).
Antimicrobial Activity
Studies have also explored the antimicrobial potential of pyrazolopyrimidine derivatives. For instance, Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial effectiveness. These compounds exhibited significant inhibitory activity against various bacterial and fungal strains, suggesting their utility in antimicrobial therapy (Abdallah & Elgemeie, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-11-6-7-16-19-15(10-22(16)9-11)17(23)18-8-4-5-14-12(2)20-21-13(14)3/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHLZTSNGHASIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NCCCC3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5560398.png)
![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)


![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)


![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)
![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)
![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)
![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)